

Dihexadecylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexadecylamine*

Cat. No.: *B091279*

[Get Quote](#)

CAS Number: 16724-63-3

This technical guide provides an in-depth overview of **Dihexadecylamine**, a cationic lipid with significant applications in research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in drug delivery systems.

Chemical Identity and Synonyms

Dihexadecylamine is a secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its unique amphiphilic nature, with a hydrophilic amine head group and long hydrophobic tails, drives its self-assembly into various supramolecular structures, making it a valuable component in formulation science.

A comprehensive list of synonyms for **Dihexadecylamine** is provided in the table below for easy reference.

Identifier Type	Identifier
IUPAC Name	N-hexadecylhexadecan-1-amine[1]
CAS Number	16724-63-3[1][2][3]
Molecular Formula	C ₃₂ H ₆₇ N[1][2][3]
Synonyms	Dicetylamine, N,N-dihexadecylamine, Di-n-hexadecylamine, 1-Hexadecanamine, N-hexadecyl-, Armeen 2-16[1][2][4]

Physicochemical Properties

The physical and chemical properties of **Dihexadecylamine** are crucial for its application in various experimental settings. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Weight	465.88 g/mol	[2][3]
Appearance	White to off-white solid	[2]
Melting Point	67.03 °C	[2]
Boiling Point	488.93 °C (estimated)	[2]
Density	0.9018 (estimated)	[2]
pKa	10.84 ± 0.19 (Predicted)	[2]
LogP	14.922 (estimated)	[2]
Solubility	Soluble in organic solvents, limited solubility in water.	[4]

Experimental Protocols

Synthesis of Dihexadecylamine

A convenient method for the synthesis of **Dihexadecylamine** involves the phase-transfer catalyzed (PTC) bisalkylation of cyanamide.[5]

Materials:

- 1-Bromohexadecane
- Cyanamide
- Tetrabutylammonium bromide (TBAB)
- Toluene
- Sodium hydroxide (50% aqueous solution)
- Hydrochloric acid
- Ethanol

Procedure:

- A mixture of 1-bromohexadecane, cyanamide, and a catalytic amount of TBAB in toluene is prepared.
- A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred mixture at room temperature.
- The reaction is stirred vigorously at 80-90°C for 4-6 hours.
- After cooling, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield N,N-dihexadecylcyanamide.
- The resulting cyanamide is hydrolyzed by refluxing with a mixture of concentrated hydrochloric acid and ethanol to yield **Dihexadecylamine** hydrochloride.
- The hydrochloride salt is then neutralized with a base to obtain the free amine, **Dihexadecylamine**.

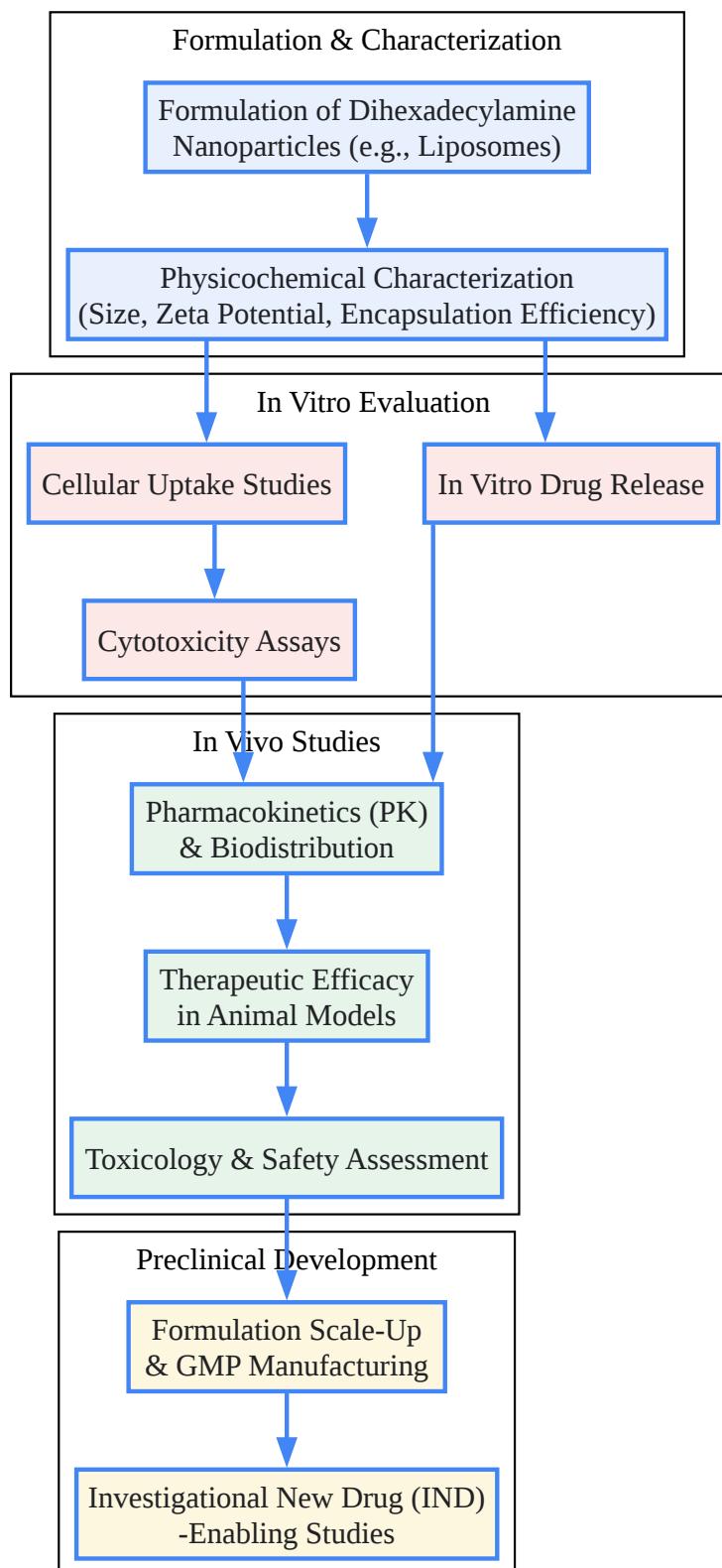
Preparation of Dihexadecylamine-Containing Liposomes

Dihexadecylamine is frequently incorporated into liposomal formulations to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and improve encapsulation of anionic drugs. The thin-film hydration method is a common technique for preparing these liposomes.

Materials:

- **Dihexadecylamine**
- A neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
- Cholesterol
- Chloroform/Methanol mixture (e.g., 2:1 v/v)
- Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:


- Lipid Film Formation:
 - Dissolve **Dihexadecylamine**, DPPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
 - Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).
 - A thin, uniform lipid film should form on the inner surface of the flask.
 - Continue to apply a high vacuum for at least 1-2 hours to remove any residual solvent.
- Hydration:
 - Add the pre-warmed hydration buffer to the flask containing the lipid film.
 - Agitate the flask by gentle rotation or vortexing to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

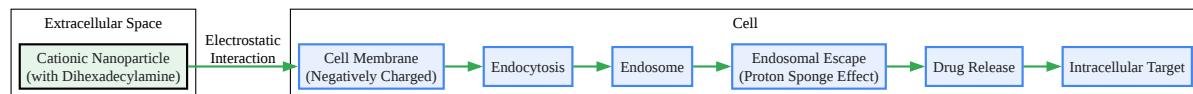
- Size Reduction (Optional but Recommended):
 - To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Applications in Drug Delivery

The primary application of **Dihexadecylamine** in the pharmaceutical sciences is as a cationic lipid in the formulation of drug delivery systems, particularly liposomes and other lipid-based nanoparticles.

Workflow for Developing a **Dihexadecylamine**-Based Drug Delivery System:

[Click to download full resolution via product page](#)


Caption: A logical workflow for the development of a **Dihexadecylamine**-based drug delivery system.

Signaling Pathways and Mechanism of Action

Currently, there is limited direct evidence in the scientific literature detailing the involvement of **Dihexadecylamine** in specific intracellular signaling pathways as a primary signaling molecule. Its biological effects are predominantly understood through its role as a structural component of delivery vehicles.

The cationic nature of **Dihexadecylamine**-containing nanoparticles facilitates their interaction with the negatively charged cell surface, promoting cellular uptake through endocytosis. Once internalized, the nanoparticles can release their therapeutic cargo into the cytoplasm. The "proton sponge" effect, often attributed to cationic lipids, can lead to endosomal escape by promoting the influx of protons and counter-ions into the endosome, causing osmotic swelling and rupture. This mechanism is crucial for delivering nucleic acids and other drugs to their intracellular targets.

Proposed Cellular Interaction and Uptake Mechanism:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of cellular uptake and drug release for **Dihexadecylamine**-containing nanoparticles.

Safety and Handling

Dihexadecylamine is classified as causing severe skin burns and eye damage.^[6] It is also very toxic to aquatic life with long-lasting effects.^{[7][8]} Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound.^[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.^[6] In case of contact, immediately flush the affected area with copious amounts of water.^[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.^{[6][7][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dihexadecylamine | C32H67N | CID 85571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Method [keikaventures.com]
- 5. A Langmuir–Schaefer approach for the synthesis of highly ordered organoclay thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dihexadecylamine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091279#dihexadecylamine-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com